3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole
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Overview
Description
3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a nitroethenyl group and a propynyl group attached to the indole core, making it a unique and interesting molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in toluene with 50% sodium hydroxide as the base .
Another approach involves the use of a Vilsmeier formylation reaction to introduce a formyl group at the 3-position of the indole ring, followed by reduction with sodium borohydride and subsequent protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the indole compound.
Reduction: Amino derivatives of the indole compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole involves its interaction with various molecular targets and pathways. The nitroethenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The indole core can interact with multiple receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound is similar in structure but contains a carboxylate group instead of a nitroethenyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a butenyl group and a silyl-protected hydroxyl group.
Uniqueness
3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole is unique due to the presence of both a nitroethenyl group and a propynyl group on the indole core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]-1-prop-2-ynylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-8-14-10-11(7-9-15(16)17)12-5-3-4-6-13(12)14/h1,3-7,9-10H,8H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIGSKQFPXRPZ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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